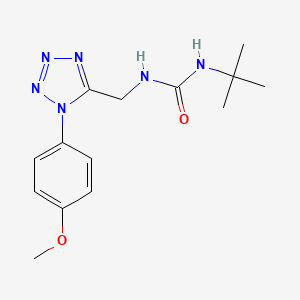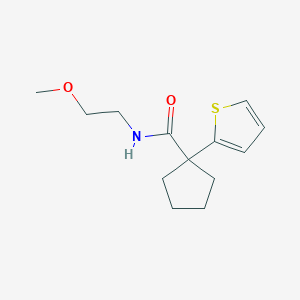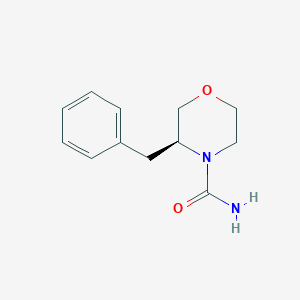
(E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide, also known as BTPPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BTPPA belongs to the class of compounds called amides, which are widely used in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
(E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide exerts its biological effects by modulating the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, this compound has been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. This compound also reduces the production of pro-inflammatory cytokines and enhances the activity of antioxidant enzymes. In animal models, this compound has been shown to improve cognitive function and reduce neuroinflammation in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of (E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. This compound has also been shown to have low toxicity in animal models, which is an important consideration for drug development. However, one limitation of this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its therapeutic potential.
Future Directions
There are several future directions for research on (E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Finally, further studies are needed to elucidate the molecular mechanisms underlying this compound's biological effects, which may provide insights into the development of novel therapeutics.
Synthesis Methods
The synthesis of (E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide involves the reaction of 4-bromothiophene-2-carboxylic acid with 2-methoxyaniline in the presence of a coupling agent, followed by the addition of propargylamine and subsequent cyclization. This method has been optimized to yield high purity and yield of this compound.
Scientific Research Applications
(E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
properties
IUPAC Name |
(E)-3-(4-bromothiophen-2-yl)-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2S/c1-18-13-5-3-2-4-12(13)16-14(17)7-6-11-8-10(15)9-19-11/h2-9H,1H3,(H,16,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMSDJGGPLQMGM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C=C/C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2950964.png)



![Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate](/img/structure/B2950972.png)

![4-Methyl-2-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2950975.png)


![2-{(Methylsulfanyl)[(3-pyridinylmethyl)amino]methylene}malononitrile](/img/structure/B2950981.png)

![N-tert-butyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2950983.png)
![2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2950984.png)
